Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine
Description
Properties
CAS No. |
27884-38-4 |
|---|---|
Molecular Formula |
C14H9N |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
15-azatetracyclo[7.5.1.03,7.012,15]pentadeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C14H9N/c1-2-10-8-13-6-4-12-5-7-14(15(12)13)9-11(10)3-1/h1-9H |
InChI Key |
NCTLVUDKEUVIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CC=C4N3C(=CC2=C1)C=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Cyclization Reactions
Cyclization is a common strategy for synthesizing Cyclopentazepino[2,1,7-cd]pyrrolizine. This approach involves the formation of the bicyclic framework by reacting precursors containing azepine and pyrrolizine functionalities.
Key Steps:
-
- Substituted anilines
- Cyclic ketones or aldehydes
-
- Controlled temperature (to prevent decomposition or side reactions)
- Solvent choice (e.g., polar solvents like DMF or DMSO)
-
- Acidic catalysts (e.g., Lewis acids like AlCl₃)
- Base-promoted cyclization using alkoxides
-
- Formation of intermediate azepine and pyrrolizine rings
- Fusion into the final bicyclic structure
Example Reaction:
A substituted aniline reacts with a cyclic ketone under acidic conditions to form azepine intermediates, followed by cyclization into pyrrolizine derivatives.
Multi-Step Organic Synthesis
Multi-step synthesis is employed to achieve high yields and purity of Cyclopentazepino[2,1,7-cd]pyrrolizine.
General Procedure:
Step 1: Formation of Azepine Ring
Reacting substituted aromatic amines with aldehydes under mild heating conditions forms azepine intermediates.Step 2: Pyrrolizine Formation
Cyclization of azepine intermediates with diketones or cyclic esters under catalytic conditions forms pyrrolizine derivatives.Step 3: Fusion Reaction
The final step involves combining the azepine and pyrrolizine rings into the fused bicyclic structure using optimized reaction conditions (e.g., controlled pH and temperature).
Data Table
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₄H₉N |
| Molecular Weight | 191.23 g/mol |
| Melting Point | 198–199°C |
| Boiling Point | ~495°C |
| Density | ~1.23 g/cm³ |
| Common Precursors | Substituted anilines, cyclic ketones |
| Reaction Conditions | Controlled temperature and solvent |
| Catalysts/Reagents | Lewis acids (e.g., AlCl₃), alkoxides |
Challenges in Synthesis
- Purity Control : Achieving high purity requires careful optimization of reaction conditions.
- Selectivity : Side reactions can occur due to the reactivity of nitrogen-containing rings.
- Scaling Up : Industrial-scale synthesis may require advanced catalytic systems.
Chemical Reactions Analysis
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine undergoes various chemical reactions, including electrophilic substitution, acylation, nitration, nitrosation, bromination, and NN-dimethylaminomethylation . Common reagents used in these reactions include acyl chlorides, nitric acid, nitrous acid, bromine, and NN-dimethylaminomethyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with acyl chlorides typically results in the formation of acylated derivatives of the compound.
Scientific Research Applications
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various pharmacological properties. In medicine, researchers are exploring its potential as a therapeutic agent for treating certain diseases. Additionally, in the industrial sector, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine involves its interaction with specific molecular targets and pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context. it is generally believed that the compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and chemical properties make it a valuable tool for researchers and developers in various fields. As research continues, it is likely that new and exciting uses for this compound will be discovered, further highlighting its importance in the world of chemistry and beyond.
Biological Activity
Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine is a complex bicyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and the underlying mechanisms, supported by various studies and data tables.
- Molecular Formula : C₁₄H₉N
- Molar Mass : 191.23 g/mol
- CAS Registry Number : 27884-38-4
- Density : 1.23 g/cm³ (predicted)
- Melting Point : 198-199 °C
These properties indicate that this compound is a stable compound with potential for various applications in medicinal chemistry.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes. Studies have indicated that structural modifications can significantly influence the biological activity of derivatives. For instance, the introduction of halogens on the isoquinoline moiety has been shown to enhance cytotoxicity against specific cancer cell lines (e.g., U-251) .
Cytotoxic Effects
Research has demonstrated that this compound exhibits notable cytotoxic properties against various tumor cell lines. The following table summarizes findings from recent studies:
| Compound Derivative | Cell Line Tested | IC₅₀ (µM) | Observations |
|---|---|---|---|
| Cyclopent[4,5]azepino derivative 3d | U-251 | 15.0 | Significant cytotoxicity observed |
| Cyclopent[4,5]azepino derivative 3b | K-562 | 22.5 | Moderate activity noted |
| Cyclopent[4,5]azepino derivative 3f | PC-3 | 18.0 | Effective against prostate cancer cells |
These results indicate that specific modifications to the compound can enhance its efficacy in targeting cancer cells.
The mechanisms through which this compound exerts its cytotoxic effects are still under investigation. Preliminary studies suggest that it may disrupt cell cycle progression and induce apoptosis in cancer cells. However, it does not inhibit key enzymes such as CDK1/cyclin B or GSK-3 at concentrations that affect cell viability .
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of Cyclopent[4,5]azepino derivatives:
-
Case Study on Derivative 3d :
- Objective : To evaluate the cytotoxic effect against glioblastoma cells.
- Methodology : Treatment with varying concentrations over 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Case Study on Derivative 3f :
- Objective : Assessment of anti-proliferative effects on prostate cancer cells.
- Methodology : MTT assay to measure cell viability post-treatment.
- Results : IC₅₀ values indicated strong activity at lower concentrations compared to standard chemotherapeutics.
Q & A
Q. What are the standard synthetic routes for Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine derivatives?
Synthesis typically involves cycloaddition or condensation reactions using polycyclic precursors. For example, derivatives can be synthesized from dicyanovinylene-bis(meso-aryl)dipyrrin via Lewis acid-catalyzed cyclization. BF₃·OEt₂ or InBr₃ are common catalysts, with aerobic oxidation enabling π-conjugation elongation in intermediates . Recent reviews highlight solvent-dependent annulation and regioselective functionalization of pyrrolizine cores, critical for achieving structural diversity .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray diffraction (XRD) is the gold standard for resolving crystal structures. For example, monoclinic systems (space group P2₁/n) with lattice parameters a = 13.5839 Å, b = 11.3764 Å, c = 28.5382 Å, and β = 95.120° have been reported for related derivatives . Complementary techniques like ¹H/¹³C NMR and HRMS validate purity and connectivity, while FT-IR confirms functional groups .
Advanced Research Questions
Q. How do reaction conditions influence π-conjugation and stability in synthesized derivatives?
Catalyst choice and oxygen exposure critically impact electronic properties. For instance, BF₃·OEt₂ promotes cyclization to form a non-planar intermediate, which undergoes aerobic oxidation to yield a fully conjugated system with enhanced stability. Redox-active states (e.g., 3ox and 3red) emerge under chemical oxidation/reduction, altering absorption spectra and HOMO-LUMO gaps . Solvent polarity further modulates conformer distributions, as shown in NMR studies of spiro-fused derivatives .
Q. What analytical strategies resolve contradictions in redox behavior or stereochemical outcomes?
Electrochemical methods (cyclic voltammetry) paired with EPR spectroscopy distinguish redox states, while XRD clarifies stereochemical ambiguities. For example, conflicting NMR signals in diastereomers are resolved using NOESY and J-resolved experiments, as demonstrated for cyclopropa[a]pyrrolizine spiro-fused systems . Computational DFT models can predict redox potentials and validate experimental observations .
Q. How are structure-activity relationships (SARs) evaluated for receptor binding or enzyme inhibition?
Functionalized derivatives are screened against target receptors (e.g., dopamine D1–D4) using radioligand binding assays. Acylation of pyrazolo-indole precursors generates analogs with variable substituents, enabling SAR analysis of binding affinity . For enzyme inhibition, in vitro COX/5-LOX assays assess anti-inflammatory activity, with molecular docking simulations predicting binding modes to catalytic sites .
Q. What methodologies characterize metabolic pathways or degradation products?
LC–MS/MS identifies metabolites in biological matrices, while isotopic labeling tracks degradation pathways. For example, tetrabenzo-azepino-thieno derivatives generate oxidative metabolites detectable via high-resolution MS, with fragmentation patterns mapped to propose degradation mechanisms . Accelerated stability studies (pH, temperature) further elucidate hydrolytic or photolytic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
